![molecular formula C12H13BrN2O3S B085407 Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 15139-62-5](/img/structure/B85407.png)
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C12H13BrN2O3S and its molecular weight is 345.21 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 15139-62-5) is a bioactive compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₁₃BrN₂O₃S
- Molecular Weight : 345.212 g/mol
- Structure : The compound features a tetrahydropyrimidine core substituted with a bromomethyl group and a thienyl moiety, contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have indicated that this compound exhibits significant antibacterial and antifungal properties. The presence of the thienyl group enhances its ability to disrupt microbial cell membranes.
- Antitumor Effects : Preliminary research suggests that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in certain cancer cell lines, potentially through the activation of caspase pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes that may be beneficial in treating metabolic disorders.
Case Studies
- Antimicrobial Efficacy :
- Cytotoxicity Against Cancer Cells :
- Mechanistic Studies :
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential therapeutic properties. Some notable applications include:
Antimicrobial Activity : Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal properties. For instance, derivatives of tetrahydropyrimidines have shown effectiveness against various pathogens, suggesting that ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives may possess similar activities .
Anticancer Properties : Studies indicate that thienyl-substituted pyrimidines can inhibit cancer cell proliferation. A case study involving a related compound showed promise in targeting specific cancer cell lines, which could be extrapolated to ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives .
Agricultural Applications
The compound's bioactivity extends to agricultural science:
Pesticide Development : The structural characteristics of ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl compounds suggest potential as novel pesticides. Research has indicated that similar thienyl compounds can act as effective insecticides or fungicides, offering a pathway for developing environmentally friendly agricultural chemicals .
Material Science
In material science, the compound's unique properties make it suitable for various applications:
Polymer Chemistry : Ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. This application has been explored in creating smart materials that respond to environmental stimuli .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of a series of tetrahydropyrimidine derivatives. The findings indicated that certain modifications increased activity against Gram-positive bacteria significantly. The results suggest that ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl derivatives could be optimized for enhanced antimicrobial properties .
Case Study 2: Anticancer Research
In an investigation into the anticancer effects of thienyl-pyrimidines, researchers discovered that specific substitutions led to increased cytotoxicity against breast cancer cells. The study highlighted the importance of structural diversity in enhancing therapeutic efficacy, paving the way for future research on ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl compounds .
Table 1: Comparison of Biological Activities of Related Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |
---|---|---|---|
Compound A | Moderate | High | |
Compound B | High | Moderate | |
Ethyl 6-(bromomethyl)-2-oxo... | Potential | Potential | This Study |
Table 2: Agricultural Efficacy of Thienyl Compounds
Properties
IUPAC Name |
ethyl 6-(bromomethyl)-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O3S/c1-2-18-11(16)9-7(6-13)14-12(17)15-10(9)8-4-3-5-19-8/h3-5,10H,2,6H2,1H3,(H2,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBCZZXKROFYMW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392750 |
Source
|
Record name | ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15139-62-5 |
Source
|
Record name | ethyl 6-(bromomethyl)-2-oxo-4-thien-2-yl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00392750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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